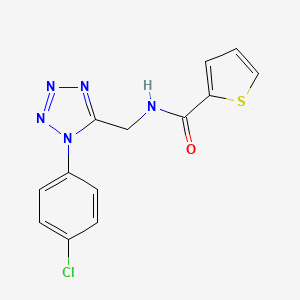![molecular formula C12H16N2O B2505456 2-[(二甲氨基)甲基]-3-羟基-3-苯基丙腈 CAS No. 343776-88-5](/img/structure/B2505456.png)
2-[(二甲氨基)甲基]-3-羟基-3-苯基丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile is an organic compound with a complex structure that includes a dimethylamino group, a hydroxyl group, and a phenyl group attached to a propanenitrile backbone
科学研究应用
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and resins.
作用机制
Target of Action
The primary targets of 2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile are copper and zinc ions . These ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cell signaling.
Mode of Action
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile, also known as PBT2, acts as an ionophore for copper and zinc ions . Unlike chelators that deplete metals, PBT2 causes cellular accumulation of these ions . This compound has been found to be more cytotoxic but a weaker Cu (II) ionophore than other similar compounds .
Biochemical Pathways
It is known that the compound can alter metal ion homeostasis, leading to changes in various cellular processes .
Pharmacokinetics
It is known that the compound and its metabolites are mainly excreted via the kidneys . The wide variability in the pharmacokinetic properties of this compound can partly be ascribed to cytochrome P450 (CYP) polymorphism .
Result of Action
The result of the action of 2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile is cytotoxicity . The compound causes significant cytotoxicity compared with treatments alone . It has been suggested that PBT2 may be acting through a different mechanism than that of other similar compounds to cause the observed cytotoxicity .
Action Environment
The action of 2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. In the presence of certain compounds, treatment with copper results in copper accumulation in the nuclei, while PBT2-guided copper is distributed near to the cell membrane .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with dimethylamine and a cyanide source under controlled conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
化学反应分析
Types of Reactions
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines or amides.
相似化合物的比较
Similar Compounds
- 2-[(Dimethylamino)methyl]-1-cyclohexanone hydrochloride
- 2-(Dimethylamino)-2-methylpropanol
- 2-(Dimethylaminomethyl)-3-hydroxypyridine
Uniqueness
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrile and a hydroxyl group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest for medicinal chemistry research.
属性
IUPAC Name |
2-[(dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)9-11(8-13)12(15)10-6-4-3-5-7-10/h3-7,11-12,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZVTQMRUOZDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C#N)C(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
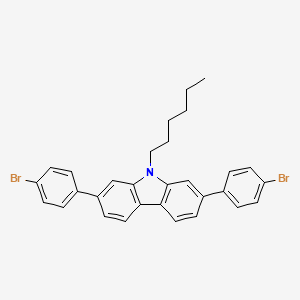
![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2505376.png)
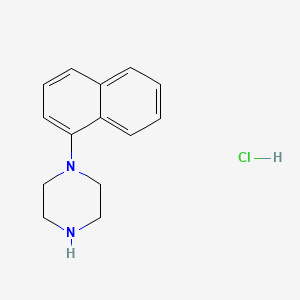
![1-{4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B2505380.png)
![2-chloro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2505381.png)
![6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2505382.png)
![2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2505383.png)
![3-[4-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B2505385.png)
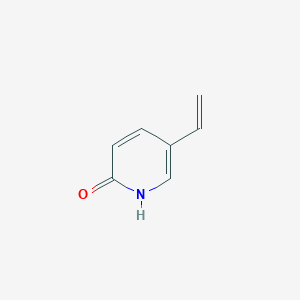
![4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide](/img/structure/B2505388.png)
![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)
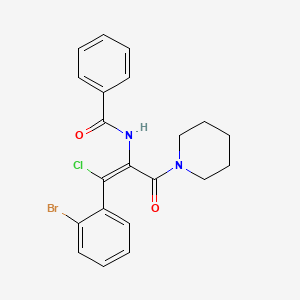
![N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2505392.png)
